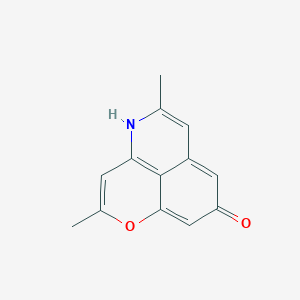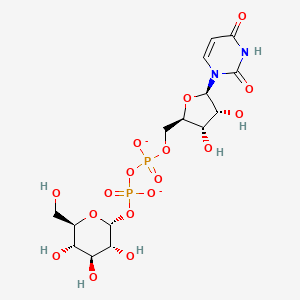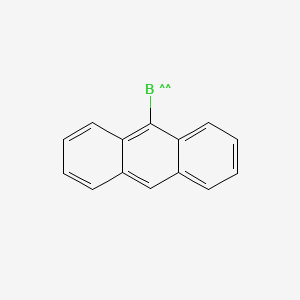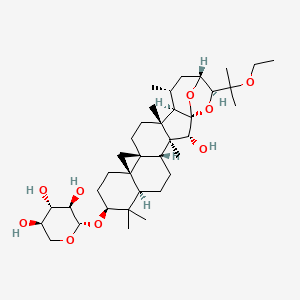
Silicato de zinc
Descripción general
Descripción
Zinc silicate, also known as Zinc silicate, is a useful research compound. Its molecular formula is Zn2SiO4 and its molecular weight is 222.8 g/mol. The purity is usually 95%.
The exact mass of the compound Zinc silicate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Zinc silicate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc silicate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Absorbentes para iones metálicos tóxicos
Se ha encontrado que las nanoestructuras de silicato de zinc son absorbentes altamente eficientes para iones metálicos tóxicos . Las esferas huecas amorfas de cero dimensión (0-D) muestran la mejor capacidad de eliminación para todos los iones metálicos investigados . En particular, su capacidad de absorción para iones Pb (II) es de 129 mg/g, lo que duplica el valor reportado para esferas huecas de silicato de magnesio .
Remediación de aguas residuales contaminadas con Cr (VI)
El nanocompuesto de óxido de zinc recubierto de sílice (Si-ZnO NC) sintetizado a partir de material vegetal se ha utilizado en la remediación de Cr (VI) de los sistemas de agua . El nanocompuesto tenía partículas aproximadamente esféricas en forma aglomerada según el análisis SEM . Las condiciones de adsorción mostraron una eliminación de Cr (VI) del 92% .
Pantallas ópticas de panel plano
El this compound, especialmente Zn2SiO4, es un candidato prometedor para aplicaciones en pantallas ópticas de panel plano .
Detectores UV
El this compound también se utiliza en detectores UV . Las propiedades únicas del this compound lo hacen adecuado para detectar y medir la radiación UV.
Sensores de gas
El this compound ha encontrado su aplicación en sensores de gas . La sensibilidad del this compound a varios gases lo convierte en un material ideal para este propósito.
Adsorción de iones tóxicos del agua
Las nanoestructuras de this compound, incluidas las esferas huecas, los nanohilos y las membranas, se han utilizado para la adsorción de iones tóxicos del agua .
Dispositivos de electroluminiscencia de película delgada
El this compound se utiliza en dispositivos de electroluminiscencia de película delgada . Sus propiedades luminiscentes lo convierten en un material adecuado para estos dispositivos.
Mecanismo De Acción
Target of Action
Zinc silicate, also known as willemite, primarily targets steel and iron surfaces . It is extensively used in the paint and coating industry due to its superior corrosion and UV resistance . It forms a protective layer on these surfaces, enhancing their durability .
Mode of Action
Zinc silicate interacts with its targets by forming a protective coating. This coating is composed of zinc particles and a silicate binder that together create a barrier, preventing corrosive elements from reaching the steel . At a scratch or gap in the zinc-rich coating applied to steel, the zinc particles corrode preferentially, protecting the adjacent steel . Over time, this barrier becomes more effective as zinc corrosion products fill the porosity .
Biochemical Pathways
Zinc, a component of zinc silicate, plays a significant role in various biochemical pathways and cellular functions, such as response to oxidative stress, homeostasis, immune responses, dna replication, dna damage repair, cell cycle progression, apoptosis, and aging .
Pharmacokinetics
It is known that zinc silicate is typically insoluble in water but dissolves in acids .
Result of Action
The primary result of zinc silicate’s action is the long-term protection of steelwork in many atmospheric environments . It provides excellent protection against corrosion, especially in harsh environments such as marine or industrial settings .
Direcciones Futuras
Researchers are continuously exploring novel applications for zinc silicate . Its luminescent properties make it a promising candidate for use in photovoltaic cells and light-emitting diodes (LEDs) . The sonochemical synthesis method for high-purity willemite nanopowders uses a moderate synthesizing temperature, making it economical for mass production and potentially useful in a variety of industrial fields .
Análisis Bioquímico
Biochemical Properties
Zinc silicate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carbonic anhydrase and alkaline phosphatase, which are essential for various metabolic processes . The interaction between zinc silicate and these enzymes involves the binding of zinc ions to the active sites of the enzymes, thereby influencing their catalytic activity. Additionally, zinc silicate has been shown to interact with proteins and other biomolecules, affecting their structure and function.
Cellular Effects
Zinc silicate has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, zinc silicate has been found to enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative stress. Furthermore, zinc silicate affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of zinc silicate involves several key processes. At the molecular level, zinc silicate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Zinc ions from zinc silicate bind to specific sites on enzymes, modulating their activity. This binding can either inhibit or activate the enzymes, depending on the context. Additionally, zinc silicate influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc silicate have been observed to change over time. Studies have shown that zinc silicate is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to zinc silicate can lead to cumulative effects on cellular function, including alterations in cell proliferation and differentiation. These temporal effects are particularly evident in in vitro and in vivo studies, where prolonged exposure to zinc silicate has been associated with changes in cellular behavior.
Dosage Effects in Animal Models
The effects of zinc silicate vary with different dosages in animal models. At low doses, zinc silicate has been shown to have beneficial effects, such as enhancing immune function and promoting wound healing . At high doses, zinc silicate can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects of zinc silicate are only evident within a specific dosage range, beyond which adverse effects become prominent.
Metabolic Pathways
Zinc silicate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, zinc silicate has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, zinc silicate is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of zinc silicate, ensuring its availability for biochemical reactions. Additionally, zinc silicate can accumulate in certain tissues, where it exerts its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of zinc silicate is critical for its activity and function. Zinc silicate is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, zinc silicate has been found to localize to the mitochondria, where it influences mitochondrial function and energy production. The precise localization of zinc silicate within the cell is essential for its role in regulating various biochemical processes.
Propiedades
IUPAC Name |
dizinc;silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O4Si.2Zn/c1-5(2,3)4;;/q-4;2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIVSVWBENBHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4SiZn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68611-47-2, 13597-65-4 | |
| Record name | Silicic acid (H4SiO4), zinc salt (1:2), manganese-doped | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dizinc orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silicic acid (H4SiO4), zinc salt (1:2), manganese-doped | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC SILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSZ9EY203A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aS,5S,9aS)-5-[1-(2-methoxyphenyl)-4-pyrazolyl]-2-phenyl-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one](/img/structure/B1258681.png)
![(1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene;hydrochloride](/img/structure/B1258683.png)



![(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid](/img/structure/B1258691.png)


![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1258698.png)


